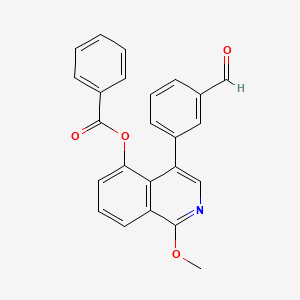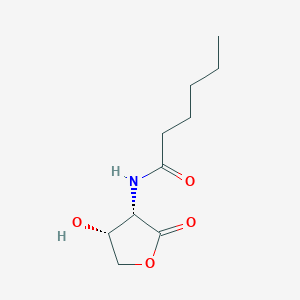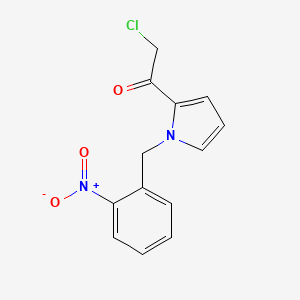
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone is an organic compound that features a chloroacetyl group attached to a pyrrole ring, which is further substituted with a 2-nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone typically involves multiple steps. One common method starts with the nitration of benzyl chloride to form 2-nitrobenzyl chloride. This intermediate is then reacted with pyrrole under basic conditions to yield 1-(2-nitrobenzyl)-1H-pyrrole. Finally, the chloroacetylation of this intermediate using chloroacetyl chloride in the presence of a base such as triethylamine produces the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using iron and hydrochloric acid.
Electrophilic aromatic substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Electrophilic aromatic substitution: Bromine in acetic acid or nitric acid with sulfuric acid.
Major Products
Nucleophilic substitution: Products include 2-azido-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone or 2-thio-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone.
Reduction: The major product is 2-chloro-1-(1-(2-aminobenzyl)-1H-pyrrol-2-yl)ethanone.
Electrophilic aromatic substitution: Products include brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone depends on its specific application. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(1-(2-nitrophenyl)-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-(4-nitrobenzyl)-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-(2-nitrobenzyl)-1H-indol-2-yl)ethanone
Uniqueness
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone is unique due to the specific positioning of the nitrobenzyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct biological and chemical properties compared to similar compounds.
Propiedades
Número CAS |
81729-46-6 |
|---|---|
Fórmula molecular |
C13H11ClN2O3 |
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
2-chloro-1-[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C13H11ClN2O3/c14-8-13(17)12-6-3-7-15(12)9-10-4-1-2-5-11(10)16(18)19/h1-7H,8-9H2 |
Clave InChI |
ZTLMHTODPZTQQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=CC=C2C(=O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


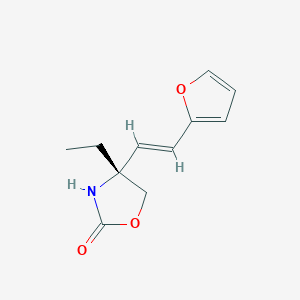
![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
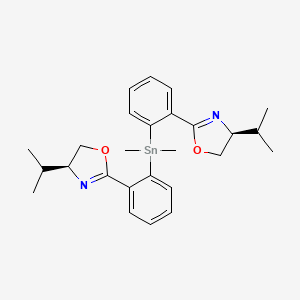

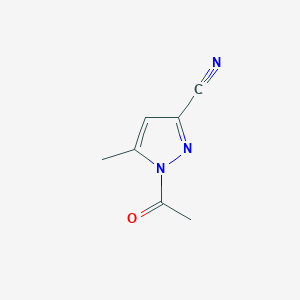
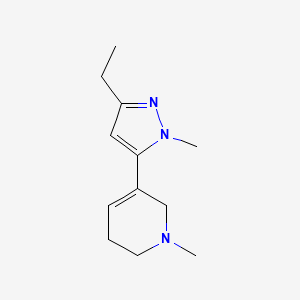
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)

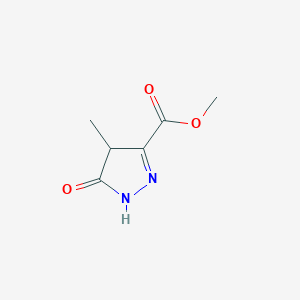
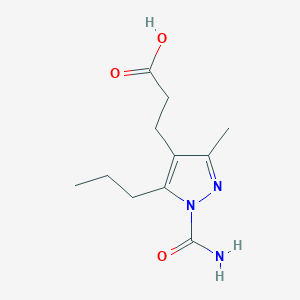
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
